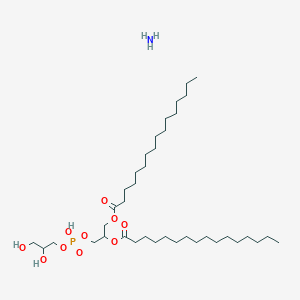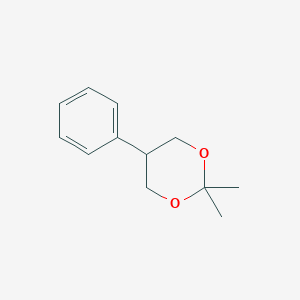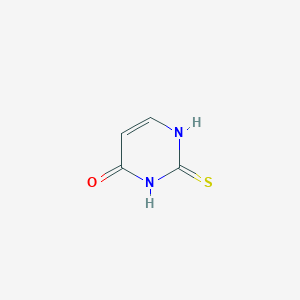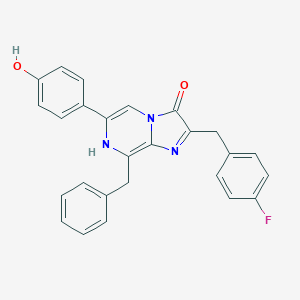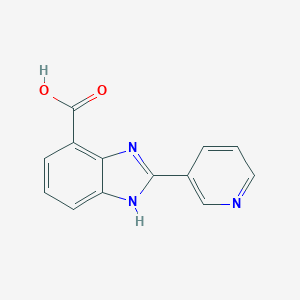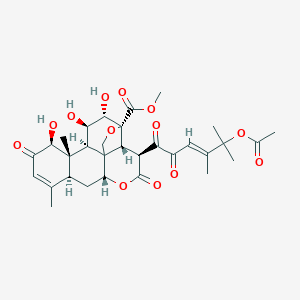
Benproperine, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-benproperine is a chiral compound used primarily as an antitussive agent. It is the enantiomer of benproperine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its effectiveness in suppressing coughs without the sedative effects commonly associated with other antitussive medications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benproperine typically involves the resolution of racemic benproperine or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selectivity and yield of the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-benproperine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are optimized to produce high yields of the enantiomer with minimal impurities. The choice of method depends on factors such as cost, efficiency, and the required purity of the final product.
化学反应分析
Types of Reactions
®-benproperine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
®-benproperine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the development of new antitussive medications and other therapeutic agents.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of ®-benproperine involves its interaction with specific receptors in the central nervous system. It acts on the cough center in the brainstem to suppress the cough reflex. The molecular targets include various neurotransmitter receptors and ion channels that modulate neuronal activity. The pathways involved in its action are complex and involve multiple steps of signal transduction.
相似化合物的比较
Similar Compounds
Benproperine: The racemic mixture containing both ®- and (S)-enantiomers.
Dextromethorphan: Another antitussive agent with a different mechanism of action.
Codeine: An opioid antitussive with sedative effects.
Uniqueness
®-benproperine is unique in its ability to suppress coughs without causing sedation, making it a preferred choice for patients who need to avoid drowsiness. Its chiral nature also allows for more targeted interactions with biological receptors, potentially leading to fewer side effects compared to non-chiral or racemic compounds.
属性
CAS 编号 |
124678-30-4 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC 名称 |
1-[(2R)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1 |
InChI 键 |
JTUQXGZRVLWBCR-GOSISDBHSA-N |
手性 SMILES |
C[C@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
规范 SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


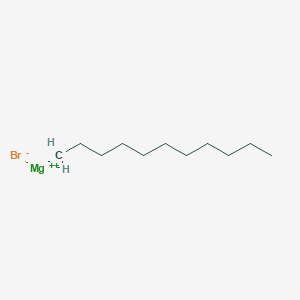
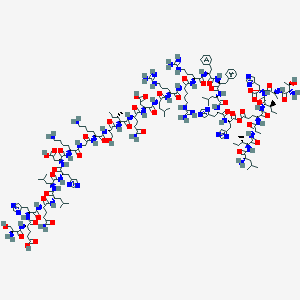
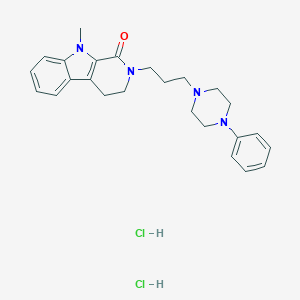
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
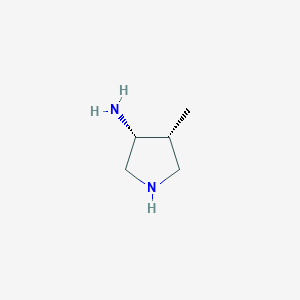
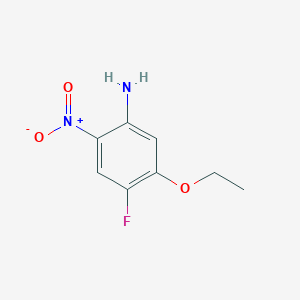
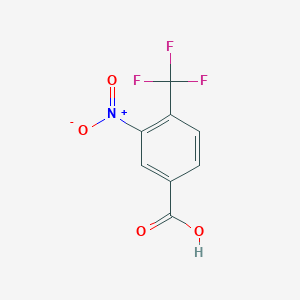
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
